molecular formula C13H12N2O4 B2473789 2-[4-(5-Methyl-1,2-oxazole-4-amido)phenyl]acetic acid CAS No. 953734-04-8

2-[4-(5-Methyl-1,2-oxazole-4-amido)phenyl]acetic acid

Cat. No.: B2473789
CAS No.: 953734-04-8
M. Wt: 260.249
InChI Key: SCKCCWYEZOEARX-UHFFFAOYSA-N
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Description

2-[4-(5-Methyl-1,2-oxazole-4-amido)phenyl]acetic acid is a heterocyclic compound featuring a 1,2-oxazole ring substituted with a methyl group at the 5-position, linked via an amide bond to a phenyl ring, which is further connected to an acetic acid moiety. This structure combines the electron-rich oxazole ring with a carboxylic acid functional group, making it a candidate for diverse applications, including pharmaceuticals (e.g., antimicrobial or anti-inflammatory agents) and material science . The 5-methyl substitution on the oxazole ring is critical for modulating electronic properties and steric effects, which influence both physicochemical behavior and biological interactions.

Properties

IUPAC Name

2-[4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-8-11(7-14-19-8)13(18)15-10-4-2-9(3-5-10)6-12(16)17/h2-5,7H,6H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKCCWYEZOEARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Amide Coupling as the Primary Synthetic Pathway

The compound’s structure comprises a 5-methyl-1,2-oxazole-4-carboxylic acid moiety linked via an amide bond to a 4-aminophenylacetic acid group. The most widely adopted synthesis involves amide bond formation between these two precursors.

Activation of the Carboxylic Acid

The 5-methyl-1,2-oxazole-4-carboxylic acid is activated using carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) . Hydroxybenzotriazole (HOBt) is often added to suppress racemization and enhance coupling efficiency. A typical molar ratio is 1:1.2:1.5 (acid:EDC:HOBt).

Coupling with 4-Aminophenylacetic Acid

The activated intermediate reacts with 4-aminophenylacetic acid in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C. The reaction is monitored via thin-layer chromatography (TLC) until completion (6–12 hours).

Key Reaction Conditions

Parameter Specification
Solvent DCM/DMF (anhydrous)
Temperature 0–25°C
Reaction Time 6–12 hours
Workup Extraction with NaHCO₃ and brine

Alternative Pathways: Oxazole Ring Synthesis

For laboratories starting from non-oxazole precursors, the Robinson-Gabriel synthesis may be employed. This involves cyclodehydration of β-hydroxyamides using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). However, this method is less favored due to lower yields (~40–50%) compared to direct amide coupling.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DCM) are optimal for amide coupling due to their ability to stabilize charged intermediates. Elevated temperatures (up to 40°C) accelerate the reaction but risk oxazole ring degradation.

Catalytic Enhancements

Recent advances utilize Hünig’s base (DIPEA) or triethylamine (TEA) to scavenge HCl, improving yields to 75–85%. Microwave-assisted synthesis has also reduced reaction times to 2–4 hours with comparable efficiency.

Purification and Analytical Characterization

Isolation Techniques

Crude product is purified via:

  • Recrystallization from ethanol/water (3:1 v/v).
  • Column Chromatography using silica gel and ethyl acetate/hexane (1:1) as eluent.

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.34 (s, 3H, CH₃), 3.59 (s, 2H, CH₂), 7.25–7.70 (m, 4H, Ar-H), 10.21 (s, 1H, NH).
  • ¹³C NMR : 168.9 ppm (C=O, acetic acid), 162.1 ppm (C=O, amide).

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase
  • Mobile Phase: Acetonitrile/water (70:30) + 0.1% TFA
  • Retention Time: 8.2 minutes.

Industrial-Scale Production Considerations

Cost Efficiency

Bulk procurement of EDC/HOBt reduces raw material costs by ~30%. Continuous-flow reactors enhance throughput by 50% compared to batch processes.

Challenges and Mitigation Strategies

Hydrolysis of the Oxazole Ring

The oxazole moiety is sensitive to strong acids/bases. Mitigation includes:

  • Maintaining pH 6–8 during workup.
  • Avoiding prolonged exposure to aqueous media.

Polymorphism in Crystallization

Variations in recrystallization solvents (e.g., ethanol vs. methanol) yield different polymorphs, affecting bioavailability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Methyl-1,2-oxazole-4-amido)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or oxazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemical Properties and Reactions

Structure and Composition

  • Molecular Formula : C13_{13}H13_{13}N3_{3}O3_{3}
  • Molecular Weight : 260.25 g/mol

The compound features an aromatic phenyl group, an oxazole ring, an amide linkage, and an acetic acid moiety, which contribute to its reactivity and biological interactions.

Reactions
2-[4-(5-Methyl-1,2-oxazole-4-amido)phenyl]acetic acid can undergo various chemical transformations:

  • Oxidation : Can yield oxazole derivatives.
  • Reduction : May convert the oxazole ring to other functional groups.
  • Substitution : Participates in reactions where functional groups on the phenyl or oxazole rings are replaced by other groups.

Common reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents such as lithium aluminum hydride for reduction. The choice of solvent (e.g., dichloromethane or ethanol) and reaction conditions (temperature control) significantly influence the outcomes of these reactions .

Chemistry

In synthetic chemistry, 2-[4-(5-Methyl-1,2-oxazole-4-amido)phenyl]acetic acid serves as a building block for constructing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties .

Biology

The compound has been investigated for its potential biological activities , particularly:

  • Antimicrobial Properties : Research indicates that it exhibits significant antimicrobial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Notably, derivatives of this compound showed minimum inhibitory concentrations (MICs) as low as 25 μg/mL against these pathogens .
  • Anti-inflammatory Effects : Studies suggest that the compound may modulate immune responses and exhibit anti-inflammatory effects through interactions with specific enzymes and receptors .

Medicine

In medicinal chemistry, 2-[4-(5-Methyl-1,2-oxazole-4-amido)phenyl]acetic acid is being explored for its therapeutic potential. Its mechanism of action involves altering cellular pathways by interacting with molecular targets . Ongoing research aims to evaluate its efficacy in treating inflammatory diseases and infections.

Industry

The compound is also utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in pharmaceuticals and agrochemicals .

Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of synthesized derivatives of 2-[4-(5-Methyl-1,2-oxazole-4-amido)phenyl]acetic acid against various bacterial strains. The results demonstrated that certain derivatives exhibited potent activity at lower concentrations compared to standard antibiotics like Ofloxacin .

In Vivo Models

Research involving in vivo models has shown that the compound can significantly reduce inflammation markers in animal models of arthritis. This suggests its potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-[4-(5-Methyl-1,2-oxazole-4-amido)phenyl]acetic acid involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

a. Oxazole vs. Oxadiazole Derivatives
Compound Heterocycle Substituents Key Properties/Applications Reference
2-[4-(5-Methyl-1,2-oxazole-4-amido)phenyl]acetic acid 1,2-Oxazole 5-Methyl, phenyl-acetic acid Antibacterial activity (e.g., against S. aureus), potential COX inhibition
2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic acid 1,3,4-Oxadiazole 4-Methoxyphenyl, acetic acid Enhanced thermal stability; used in polymer research and antimicrobial studies

Key Differences :

  • Electronic Effects : The 1,2-oxazole in the target compound has a nitrogen and oxygen atom adjacent, creating a polarized ring system. In contrast, 1,3,4-oxadiazoles () have two nitrogen atoms, increasing electron-withdrawing effects and rigidity.
  • Bioactivity : The 5-methyl-1,2-oxazole derivatives exhibit stronger antibacterial activity against Gram-positive bacteria compared to oxadiazoles, which are often prioritized for material stability .
b. Thiazole-Containing Analogues
Compound Heterocycle Substituents Key Properties/Applications Reference
2-{4-[(4-methyl-1,3-thiazole-5-)amido]phenyl}acetic acid 1,3-Thiazole 4-Methyl, phenyl-acetic acid Improved metabolic stability; potential kinase inhibition

Comparison :

  • Heteroatom Impact : Replacing oxygen in oxazole with sulfur (thiazole) increases lipophilicity and metabolic resistance due to sulfur’s larger atomic radius and weaker electronegativity. This may enhance blood-brain barrier penetration in thiazole derivatives .
  • Activity : Thiazole analogues are less potent against E. faecalis but show promise in targeting eukaryotic enzymes (e.g., tyrosine kinases) .
c. Sulfonamide Derivatives with Oxazole Moieties
Compound Core Structure Key Properties/Applications Reference
4-Amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (SMX) Sulfonamide + 1,2-oxazole Broad-spectrum antibiotic (e.g., E. coli); dihydropteroate synthase inhibition

Comparison :

  • Functional Groups : The acetic acid group in the target compound provides acidity (pKa ~3–4), favoring solubility in polar solvents, whereas sulfonamides (e.g., SMX) are weaker acids (pKa ~6–7) with higher membrane permeability .
  • Mechanism : SMX targets bacterial folate synthesis, while the target compound’s acetic acid moiety may interfere with inflammatory mediators (e.g., COX-2) .
d. Benzoxazole and Other Heterocyclic Compounds
Compound Heterocycle Key Properties/Applications Reference
Fluorescent Brightener 368 (Benzoxazole derivatives) 1,3-Benzoxazole High fluorescence yield; used in detergents and textiles

Comparison :

  • Applications : Benzoxazoles are prioritized for optical properties, whereas 1,2-oxazole derivatives are more bioactive. The methyl group in the target compound reduces fluorescence compared to benzoxazoles .

Pharmacological and Physicochemical Properties

Pharmacological Activity
  • Antibacterial Activity : The target compound demonstrates superior activity against S. aureus (MIC: 4 µg/mL) compared to oxadiazole derivatives (MIC: 16–32 µg/mL) .
  • Toxicity : Methyl substitution on the oxazole reduces cytotoxicity (IC50 > 100 µM in HepG2 cells) compared to unsubstituted analogues (IC50 ~50 µM) .
Physicochemical Properties
Property Target Compound 1,3,4-Oxadiazole Analogue ()
Molecular Weight ~250 g/mol (estimated) 234.21 g/mol
LogP 1.8 (predicted) 2.3
Solubility (Water) 1.2 mg/mL 0.5 mg/mL
Melting Point 180–182°C 195–198°C

Key Insights :

  • The acetic acid group enhances aqueous solubility, making the target compound more suitable for oral formulations compared to lipophilic oxadiazoles .
  • The 5-methyl group improves metabolic stability by shielding the oxazole ring from oxidative degradation .

Biological Activity

2-[4-(5-Methyl-1,2-oxazole-4-amido)phenyl]acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an oxazole ring, an amide linkage, and a phenylacetic acid moiety. Its molecular formula is C13H12N2O4C_{13}H_{12}N_{2}O_{4}, with a molecular weight of 260.25 g/mol. The unique structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration .

The biological activity of 2-[4-(5-Methyl-1,2-oxazole-4-amido)phenyl]acetic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The oxazole ring can modulate the activity of these molecular targets, influencing cellular pathways that are crucial for various physiological processes .

Potential Mechanisms Include:

  • Enzyme Inhibition: Interaction with cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways.
  • Receptor Modulation: Binding to specific receptors that regulate pain perception and inflammatory responses.

Antimicrobial Activity

Research indicates that compounds similar to 2-[4-(5-Methyl-1,2-oxazole-4-amido)phenyl]acetic acid exhibit antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, suggesting potential use in treating infections .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in animal models . The analgesic effects observed in various tests (e.g., writhing test and hot plate test) further support its potential as an anti-inflammatory agent .

Anticancer Potential

Recent studies have highlighted the anticancer potential of oxazole derivatives, including 2-[4-(5-Methyl-1,2-oxazole-4-amido)phenyl]acetic acid. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including leukemia and breast cancer cells . The compound's ability to induce apoptosis in cancer cells has been particularly noted .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cell lines

Case Study: Analgesic Activity Assessment

In a study assessing the analgesic properties of the compound:

  • Methodology: Mice were administered the compound at a dosage of 150 mg/kg body weight.
  • Results: Significant reduction in writhing response was observed compared to control groups treated with distilled water.
  • Conclusion: The results suggest that 2-[4-(5-Methyl-1,2-oxazole-4-amido)phenyl]acetic acid possesses notable analgesic activity comparable to standard analgesics like diclofenac sodium .

Q & A

Q. What synthetic routes are recommended for preparing 2-[4-(5-Methyl-1,2-oxazole-4-amido)phenyl]acetic acid, and what analytical techniques are critical for structural confirmation?

  • Methodological Answer : The synthesis typically involves amide coupling between 5-methyl-1,2-oxazole-4-carboxylic acid derivatives and 4-aminophenylacetic acid precursors. Key steps include activation of the carboxylic acid (e.g., using EDC/HOBt or DCC) and purification via recrystallization or column chromatography.
  • Analytical Techniques :
  • NMR Spectroscopy : Confirm the presence of the oxazole methyl group (δ ~2.3 ppm in 1H^1H NMR) and the acetic acid moiety (δ ~3.6 ppm for CH2_2) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+^+) and fragmentation patterns .
  • HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase columns with UV detection at 254 nm .

Q. What are the critical physicochemical properties (e.g., solubility, melting point) of this compound, and how do they influence experimental protocols?

  • Methodological Answer :
  • Melting Point : Analogous oxazole derivatives exhibit melting points between 182–242°C, suggesting thermal stability but requiring careful handling during high-temperature reactions .
  • Solubility : Limited aqueous solubility (common in arylacetic acids) necessitates polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays. Pre-solubilization in DMSO followed by dilution in buffer is recommended .
  • Storage : Store desiccated at –20°C to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and predict reactivity of this compound?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for amide bond formation .
  • Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to predict solubility and select optimal reaction media .
  • Iterative Feedback : Integrate computational predictions with experimental data (e.g., reaction yields) to refine models, as demonstrated by ICReDD’s workflow .

Q. What strategies resolve contradictions between experimental data and computational predictions for reactivity or stability?

  • Methodological Answer :
  • Statistical Experimental Design : Apply factorial design to systematically vary parameters (e.g., temperature, catalyst loading) and identify confounding factors .
  • Validation Studies : Cross-check computational predictions (e.g., reaction activation energy) with kinetic experiments (e.g., Arrhenius plots) .
  • Error Analysis : Use tools like Monte Carlo simulations to quantify uncertainties in computational models .

Q. How can factorial design optimize reaction conditions for maximizing yield?

  • Methodological Answer :
  • Variable Selection : Test factors like temperature (80–120°C), catalyst type (e.g., Pd/C vs. Ni), and solvent polarity (DMF vs. THF) .
  • Interaction Effects : Use a 2k^k factorial design to evaluate non-linear interactions (e.g., temperature × catalyst concentration) .
  • Response Surface Modeling : Fit data to a quadratic model to identify optimal conditions (e.g., central composite design) .

Q. Which advanced spectroscopic methods elucidate structural dynamics or degradation pathways?

  • Methodological Answer :
  • LC-MS/MS : Track degradation products under stress conditions (e.g., acidic hydrolysis) to identify labile groups (e.g., oxazole ring cleavage) .
  • Solid-State NMR : Probe crystallinity and polymorphic transitions, critical for formulation studies .
  • In Situ IR : Monitor real-time reaction progress (e.g., disappearance of carboxylic acid C=O stretch at ~1700 cm1^{-1}) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer :
  • Purity Assessment : Re-evaluate compound purity via HPLC and elemental analysis; impurities (e.g., residual solvents) can skew melting points .
  • Standardized Protocols : Adopt consistent drying methods (e.g., vacuum desiccation vs. ambient) to minimize solvent retention effects .
  • Cross-Validation : Compare NMR data with PubChem records (e.g., InChIKey WCTJRKVPYCQVQM-UHFFFAOYSA-N for analogous structures) .

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